Scientific Field: Pharmaceutical Sciences
Summary of Application: This study aimed to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs).
Methods of Application: The inclusion complex was formulated in OFDFs.
Results or Outcomes: The results indicated that the inclusion complexation of Isradipine enhances its solubility and dissolution rate. Films were found to be faint yellow, elastic, compatible and palatable and to have acceptable tensile strength.
Scientific Field: Clinical Psychopharmacology
Results or Outcomes: Isradipine was found to improve cerebral blood flow (CBF) in individuals with cocaine-induced hypoperfusion and in several studies was found to reduce parameters of blood pressure elevation after stimulant use.
Scientific Field: Radiology and Neuroimaging
Summary of Application: This study aimed to develop in vivo positron emission tomography (PET) probes for neuroimaging of calcium channels using a carbon-11 isotopologue of a dihydropyridine Ca2+ -channel antagonist, Isradipine.
Methods of Application: Desmethyl isradipine was reacted with [11C]CH3I in the presence of tetrabutylammonium hydroxide in DMF in an HPLC injector loop to produce the radiotracer.
Results or Outcomes: The study confirmed that [11C]isradipine can be synthesized routinely for research studies and is brain penetrating.
Scientific Field: Clinical Pharmacology
Summary of Application: Isradipine is used in the treatment of hypertension.
Methods of Application: Isradipine is administered orally.
Results or Outcomes: The use of Isradipine results in the reduction of blood pressure in patients with hypertension.
Summary of Application: This study aimed to enhance the transdermal delivery of Isradipine for the treatment of hypertension.
Methods of Application: Isradipine-loaded invasomes were prepared by conventional thin layer evaporation technique using Phospholipon 90G, b-citronellene (terpene) and ethanol.
Results or Outcomes: The optimized formulation presented the particle size of 194±18nm, entrapment efficiency (88.46%), and attained mean transdermal flux of 22.80±2.10mg/cm2/h through rat skin.
Scientific Field: Cardiology
Summary of Application: This study examined the electrophysiological, inotropic and chronotropic effects of Isradipine in guinea pig myocardial tissue and effects on contraction and calcium uptake of rabbit aorta.
Methods of Application: The study involved administering Isradipine to guinea pig myocardial tissue and rabbit aorta, and observing the effects.
Isradipine is a calcium channel blocker belonging to the dihydropyridine class, primarily used for the treatment of hypertension. By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, isradipine induces vasodilation, thereby reducing blood pressure and decreasing the workload on the heart. The compound was patented in 1978 and received approval for medical use in 1989. It is available in capsule form, typically prescribed in doses of 2.5 mg or 5 mg .
Isradipine acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells []. These channels regulate the movement of calcium ions (Ca2+) into the cells. By binding to the channel, Isradipine hinders calcium influx, leading to decreased smooth muscle contraction and relaxation of blood vessels []. This vasodilation lowers blood pressure and reduces the workload on the heart.
Isradipine's mechanism of action involves blocking L-type calcium channels, which are crucial for muscle contraction. When calcium ions enter the cells through these channels, they bind to calmodulin, activating myosin light chain kinase (MLCK) and leading to muscle contraction. Isradipine stabilizes the inactive conformation of these channels, preventing calcium influx and promoting relaxation of arterial smooth muscle .
The chemical formula for isradipine is C₁₉H₂₁N₃O₅, with a molar mass of approximately 371.39 g/mol. Its structure includes a dihydropyridine ring that is essential for its activity as a calcium channel blocker .
Isradipine exhibits significant biological activity as an antihypertensive agent. It selectively targets arterial smooth muscle over cardiac tissue, minimizing effects on heart rate and contractility at therapeutic doses. The drug’s bioavailability ranges from 15% to 24% due to extensive first-pass metabolism in the liver, primarily via cytochrome P450 3A4 . Common side effects include dizziness, headache, and gastrointestinal disturbances, while serious adverse reactions can involve hypotension and rapid heartbeat .
The synthesis of isradipine involves multi-step organic reactions starting from simpler precursors. Key steps include:
Isradipine is primarily used for managing high blood pressure but has potential applications in other cardiovascular conditions due to its vasodilatory properties. Research has also explored its role in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease, although these applications are still under investigation .
Isradipine has several known drug interactions:
These interactions necessitate careful monitoring when prescribing isradipine alongside other medications.
Isradipine shares similarities with other calcium channel blockers but has unique features that distinguish it:
Compound | Class | Unique Features |
---|---|---|
Amlodipine | Dihydropyridine | Long half-life; once-daily dosing |
Diltiazem | Benzothiazepine | Non-dihydropyridine; affects heart rate more significantly |
Nifedipine | Dihydropyridine | Rapid onset; often used for acute hypertension crises |
Felodipine | Dihydropyridine | Longer duration; less effect on heart rate |
Verapamil | Phenylalkylamine | Significant effects on cardiac conduction |
Isradipine’s selectivity for arterial smooth muscle over cardiac tissue makes it particularly effective for hypertension without significantly affecting heart rate or contractility compared to other agents in its class .
Isradipine is a dihydropyridine calcium channel blocker with the molecular formula Carbon nineteen Hydrogen twenty-one Nitrogen three Oxygen five and a molecular weight of 371.39 grams per mole [1] [2]. The compound is chemically designated as 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester [3]. The International Union of Pure and Applied Chemistry name is 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [4].
The molecular structure of isradipine consists of a central 1,4-dihydropyridine ring with methyl groups at positions 2 and 6, and carboxylate ester groups at positions 3 and 5 [1]. The position 4 carbon atom is attached to a 2,1,3-benzoxadiazol-4-yl substituent, which distinguishes isradipine from other dihydropyridine derivatives by its benzoxadiazolyl moiety [5]. This structural feature contributes to the high affinity for the dihydropyridine binding site [6].
The 1,4-dihydropyridine ring adopts a boat conformation, with the position 4 carbon representing a stereogenic center [7]. The presence of this asymmetric carbon atom makes isradipine exist as a racemic mixture of two enantiomers. The commercial form is typically the racemic mixture, although individual enantiomers have been synthesized [8]. The S-(+)-form crystallizes from ether and hexane with a melting point of 142 degrees Celsius and exhibits an optical rotation of +6.7 degrees at the sodium D line measured at 20 degrees Celsius in ethanol [8]. The R-(-)-form also crystallizes from ether and hexane with a melting point of 140 degrees Celsius and an optical rotation of -6.7 degrees [8].
The spatial arrangement of the molecule shows that the 1,4-dihydropyridine ring is not planar due to the sp3 hybridization of the position 4 carbon atom [9] [10]. Nuclear Overhauser enhancement studies have revealed that the benzoxadiazole ring can exist in different rotameric conformations relative to the dihydropyridine ring, with the synperiplanar rotamer being associated with higher biological activity [9].
The proton Nuclear Magnetic Resonance spectrum of isradipine displays characteristic signals that confirm its structural features [7]. The benzoxadiazole aromatic protons appear as multiplets in the aromatic region between 7.20 and 8.00 parts per million [11]. The methyl groups at positions 2 and 6 of the dihydropyridine ring typically appear as singlets around 2.50 parts per million, while the proton at position 4 appears as a singlet around 5.00 parts per million [7].
An interesting spectroscopic feature observed in isradipine and related dihydropyridine compounds is the diastereotopic behavior of the carboethoxy methylene protons [7]. When the position 4 carbon acts as a pseudoprochiral or chiral center, the two methylene hydrogens of the carboethoxy groups become diastereotopic and exhibit complex splitting patterns rather than simple quartets [7]. This phenomenon results from the non-equivalence of the two hydrogens due to the chiral environment created by the substituted dihydropyridine ring.
The infrared spectrum of isradipine exhibits several characteristic absorption bands that confirm the presence of specific functional groups [11] [12]. The spectrum shows a strong absorption at 1701-1702 wave numbers per centimeter, attributed to the carbonyl stretching vibration of the ester groups [11] [12]. The nitrogen-hydrogen stretching vibration appears at 3348 wave numbers per centimeter [12].
Carbon-hydrogen stretching vibrations are observed at multiple frequencies: aromatic carbon-hydrogen stretching occurs around 3080 wave numbers per centimeter, while aliphatic carbon-hydrogen stretching appears at 2941-2991 wave numbers per centimeter [11] [12]. The nitro compound characteristics are indicated by the nitrogen-oxygen stretching at 1275 wave numbers per centimeter [11]. Additional characteristic bands include carbon-carbon-oxygen-carbon stretching at 1055 wave numbers per centimeter and various carbon-hydrogen deformation bands between 602 and 697 wave numbers per centimeter [11].
The carbon-carbon vibration appears at 1491 wave numbers per centimeter, consistent with the aromatic and aliphatic carbon framework of the molecule [12]. These spectroscopic fingerprints provide definitive identification of isradipine and confirm the absence of chemical interactions when formulated with compatible excipients [12].
Mass spectrometric analysis of isradipine reveals important fragmentation patterns and molecular ion characteristics [1] [13]. The exact mass of isradipine is 371.14812078 Daltons, with the monoisotopic mass being identical [2]. The molecular ion peak appears at mass-to-charge ratio 372.1 in positive electrospray ionization mode [13].
Characteristic fragmentation patterns include major fragments at mass-to-charge ratios of 312.2, 265.2, 148.1, and 207.1 [1]. The base peak typically appears at mass-to-charge ratio 148.1, representing a significant fragment of the molecule [1]. Tandem mass spectrometry reveals additional fragmentation with transitions from 372.1 to 312.2 being particularly useful for quantitative analysis [13].
Gas chromatography-mass spectrometry data shows fragments at 148.076, 278.206, 207.120, 265.180, and 145.065 mass-to-charge units with relative abundances of 100%, 44.95%, 40.54%, 28.93%, and 27.39% respectively [1]. These fragmentation patterns are consistent with the proposed molecular structure and provide valuable information for compound identification and purity assessment.
Isradipine exhibits well-defined thermal characteristics that are important for pharmaceutical processing and stability assessment [14] [15] [8]. The melting point of racemic isradipine ranges from 166 to 171 degrees Celsius, with most literature sources reporting values between 168 and 170 degrees Celsius [14] [15] [8]. The individual enantiomers show slightly different melting points, with the S-(+)-form melting at 142 degrees Celsius and the R-(-)-form melting at 140 degrees Celsius [8].
The compound shows good thermal stability under normal storage conditions, with recommended storage temperatures of -20 degrees Celsius for optimal long-term stability [15]. Thermal analysis reveals that isradipine undergoes decomposition at elevated temperatures, with significant mass loss occurring above its melting point [16]. The compound exhibits photosensitivity, requiring storage in low-actinic glassware and protection from light during analytical procedures [11].
The degradation kinetics of isradipine follow complex pathways that are influenced by environmental factors such as pH, temperature, and light exposure [16]. The compound undergoes extensive first-pass metabolism when administered orally, with bioavailability ranging from 15 to 24% [17] [18]. The elimination half-life of isradipine is approximately 8.8 hours for the parent compound, while total radioactivity shows an effective half-life of 16 hours [18].
Pharmacokinetic studies demonstrate that isradipine absorption is rapid and nearly complete (90-95%) from the gastrointestinal tract, despite the low bioavailability due to hepatic metabolism [18]. The compound shows dose-proportional pharmacokinetics in the therapeutic range, with steady-state blood levels achieved within 2 days for the parent drug and approximately 4 days for total radioactivity [18].
Isradipine exhibits very low water solubility, classifying it as a Biopharmaceutical Classification System class II drug with low solubility and high permeability [17] [19]. The aqueous solubility is practically negligible, with values less than 10 milligrams per liter at 37 degrees Celsius [2]. This poor water solubility represents a significant challenge for pharmaceutical formulation and contributes to the compound's low bioavailability [19].
Various approaches have been investigated to enhance the solubility of isradipine, including nanosuspension formulations and solid dispersion techniques [17] [19]. Nanosuspension formulations have demonstrated the ability to increase saturation solubility by approximately 10-fold compared to the pure drug [17]. The solubility enhancement is attributed to the increased surface area resulting from particle size reduction to the nanometer range [19].
Isradipine demonstrates good solubility in various organic solvents, which is utilized in analytical procedures and formulation development [3] [20]. The compound is soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide at concentrations of approximately 10 milligrams per milliliter [3]. In dimethyl sulfoxide, the solubility reaches approximately 26 milligrams per milliliter [20] [2].
The compound shows solubility of up to 50 millimolar in dimethyl sulfoxide and 20 millimolar in ethanol, making these solvents suitable for stock solution preparation [20]. For analytical applications, methanol is commonly used as a solvent for sample preparation and chromatographic procedures [17]. The good organic solvent solubility facilitates various analytical methods including high-performance liquid chromatography and spectroscopic analyses.
The lipophilicity of isradipine is characterized by its partition coefficient values, which influence its pharmacokinetic properties and biological activity [14] [21]. The logarithm of the octanol-water partition coefficient (log P) is reported to be 3.59 [14]. Some sources report slightly different values, with log P ranging from 2.91 to 4.3 depending on the calculation method used [2] [22].
The distribution coefficient at physiological pH (log D) provides a more relevant measure of lipophilicity under biological conditions [21]. The high lipophilicity of isradipine contributes to its ability to cross biological membranes and reach its target calcium channels in vascular smooth muscle [4]. The partition coefficient values are consistent with the compound's classification as a highly lipophilic drug with good membrane permeability despite its poor aqueous solubility.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard